molecular formula C6H12O6 B11826388 L-fructofuranose

L-fructofuranose

Cat. No.: B11826388
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-NSHGFSBMSA-N
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Description

L-fructofuranose is a monosaccharide and the L-enantiomer of fructofuranose. It is a five-membered ring form of fructose, a ketohexose, and is commonly found in various natural sources such as fruits and honey. The molecular formula of this compound is C6H12O6, and it plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-fructofuranose can be synthesized through the isomerization of L-glucose or L-mannose under acidic or enzymatic conditions. The reaction involves the conversion of the aldehyde group of glucose or mannose to a ketone group, forming fructose. This process can be catalyzed by enzymes such as glucose isomerase or by using acidic catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources like inulin, a polysaccharide found in plants. Inulin can be hydrolyzed using acid or enzymes to produce fructose, which can then be separated into its D- and L-forms through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-fructofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-fructofuranose has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a standard in chromatographic analysis.

    Biology: Studied for its role in metabolic pathways and as a substrate for enzyme assays.

    Medicine: Investigated for its potential therapeutic effects, including its use in prebiotic formulations to promote gut health.

    Industry: Utilized in the production of sweeteners and as a functional ingredient in food products

Mechanism of Action

L-fructofuranose exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

L-fructofuranose can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its interaction with enzymes and other biomolecules. This uniqueness makes it valuable in research focused on stereospecific reactions and metabolic studies .

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1

InChI Key

RFSUNEUAIZKAJO-NSHGFSBMSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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